2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Description
The compound 2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one features a hexahydrocyclopenta[c]pyrrolidine core substituted with a methoxymethyl group at the 3a position and a 2-chloropropanone moiety at the 1-position. This bicyclic pyrrolidine structure confers rigidity, while the methoxymethyl and chloro groups influence its solubility, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
1-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-9(13)11(15)14-6-10-4-3-5-12(10,7-14)8-16-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBLIISYYNPGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CCCC2(C1)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one (CAS number: 2098049-63-7) is a member of the pyrrole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores its biological activity, including cytotoxicity, anti-inflammatory properties, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 259.77 g/mol. The structure features a chloro group and a hexahydrocyclopenta[c]pyrrole moiety, which are critical for its biological activity.
Biological Activity Overview
Pyrrole derivatives are known for their wide range of biological activities, including:
- Anticancer Activity : Many pyrrole compounds exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Some derivatives have shown potential in inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Pyrrole-based compounds often demonstrate antimicrobial activity against bacteria and fungi.
Table 1: Summary of Biological Activities of Pyrrole Derivatives
| Activity Type | Description | Example Compounds |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | Pyrrolopyridines |
| Anti-inflammatory | Inhibits cytokine production | Fused pyrroles |
| Antimicrobial | Effective against various pathogens | Hexahydrocyclopenta derivatives |
Anticancer Activity
A study investigated the cytotoxic effects of various pyrrole derivatives, including those structurally similar to 2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one. The results indicated that these compounds can significantly reduce cell viability in cancer cell lines such as HepG2 and MCF-7. The mechanism was linked to the induction of apoptosis through caspase activation pathways .
Anti-inflammatory Properties
Research has shown that pyrrole derivatives can inhibit the production of pro-inflammatory cytokines. For instance, synthesized fused pyrroles demonstrated a marked reduction in TNF-alpha and IL-6 levels in vitro. This suggests that compounds like 2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one could be explored for therapeutic applications in inflammatory diseases .
Antimicrobial Efficacy
Pyrrole derivatives have also been tested against various bacterial strains. The compound exhibited moderate antimicrobial activity, particularly against Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of pyrrole derivatives is often influenced by their structural features. Modifications to the pyrrole ring or substituents can enhance or diminish their efficacy. For example, the presence of electron-withdrawing groups like chlorine has been associated with increased potency in anticancer assays .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3-Chloro Substitution
- 3-Chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one (CAS 2098071-37-3): Molecular Formula: C₁₂H₂₀ClNO₂ Molecular Weight: 245.7457 Key Differences: The chlorine atom is at the 3-position of the propanone chain instead of the 2-position. Commercial Availability: Typically in stock (priced at $8–$10/g).
Chain Length Variants: Butan-1-one Derivative
- 2-Chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one (CAS 2098049-63-7): Molecular Formula: C₁₃H₂₂ClNO₂ Molecular Weight: 259.77 Key Differences: An additional methylene group extends the ketone chain to butan-1-one. This increases lipophilicity and molecular weight, which may reduce solubility in polar solvents.
Functional Group Substitutions
- 3-Amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one: Molecular Formula: C₁₂H₂₂N₂O₂ Molecular Weight: 226.315 Key Differences: Replacement of the chloro group with an amino group introduces hydrogen-bonding capability and basicity. This enhances aqueous solubility but may reduce stability under acidic conditions. Storage: Requires storage at -20°C for long-term stability.
3-Chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one :
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
